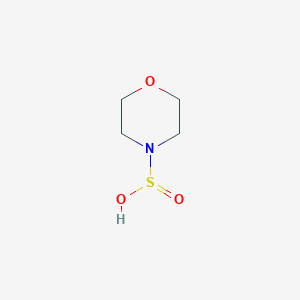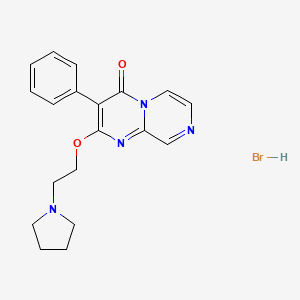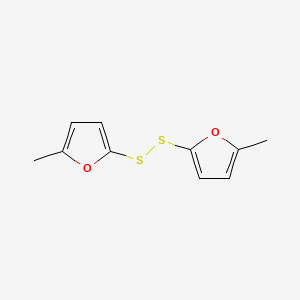![molecular formula C18H16ClNO2 B12911985 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline CAS No. 61190-24-7](/img/structure/B12911985.png)
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group attached to the isoquinoline core, along with two methoxy groups at positions 7 and 8. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 7,8-dimethoxyisoquinoline.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is added dropwise to a solution of 7,8-dimethoxyisoquinoline in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automation: Automated systems are used for precise control of reaction conditions, ensuring consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl methyl sulfone: A sulfone analog with similar structural features.
7,8-Dimethoxyisoquinoline: A simpler isoquinoline derivative without the chlorophenyl group.
Comparison:
Uniqueness: 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline is unique due to the presence of both the chlorophenyl and methoxy groups, which confer distinct chemical and biological properties.
Chemical Properties: The compound exhibits different reactivity and stability compared to its analogs.
Biological Activities: It may have unique biological activities not observed in similar compounds, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
61190-24-7 |
|---|---|
Molekularformel |
C18H16ClNO2 |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-7,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO2/c1-21-17-8-7-15-13(9-12-3-5-14(19)6-4-12)10-20-11-16(15)18(17)22-2/h3-8,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
NUDAZSLDJKHWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)












